molecular formula C9H9N3 B8660755 1-Methyl-5-phenyl-1h-1,2,4-triazole

1-Methyl-5-phenyl-1h-1,2,4-triazole

Cat. No. B8660755
M. Wt: 159.19 g/mol
InChI Key: HNODJTYNEGYPER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
0.6 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dcype
Quantity
0.048 mmol
Type
reagent
Reaction Step Three
Yield
82

Identifiers

NAME
1562

Inputs

Step One
Name
Quantity
0.6 mmol
Type
reactant
Smiles
CN(C)C(=O)Oc1ccccc1
Step Two
Name
Quantity
0 mmol
Type
reactant
Smiles
Cn1cncn1
Step Three
Name
dcype
Quantity
0.048 mmol
Type
reagent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
Cn1ncnc1c2ccccc2
Measurements
Type Value Analysis
YIELD 82
Analyses
CUSTOM
Type
CUSTOM
Details
isolated analytical_yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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